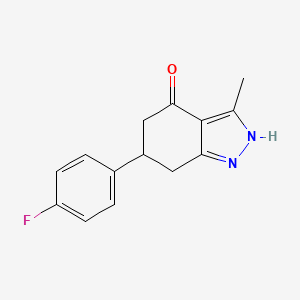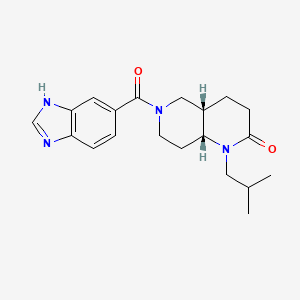![molecular formula C21H19NO2S B5316201 2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5316201.png)
2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate, also known as MQP, is a synthetic compound that has been extensively studied for its potential pharmacological properties. MQP belongs to the family of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate has been extensively studied for its potential pharmacological properties. In vitro studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2, as well as influenza virus. In addition, this compound has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The exact mechanism of action of 2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate is not fully understood. However, it is believed that this compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In vivo studies have shown that this compound exhibits potent antitumor activity in animal models of cancer. This compound has been shown to inhibit tumor growth and metastasis in mice bearing breast, lung, and colon tumors. In addition, this compound has been shown to improve survival rates in animal models of cancer. This compound has also been shown to possess anti-inflammatory activity in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, which makes it a valuable tool for studying cancer biology. In addition, this compound has been shown to possess antiviral and anti-inflammatory activity, which makes it a potential candidate for the treatment of viral infections and inflammatory diseases.
One of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer this compound to cells or animals in a consistent and reproducible manner. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its pharmacological properties.
Zukünftige Richtungen
There are several future directions for research on 2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate. One area of research is to further elucidate the mechanism of action of this compound. This could involve studying the effects of this compound on specific signaling pathways in cancer cells, or investigating the interaction between this compound and topoisomerase II.
Another area of research is to investigate the potential use of this compound in combination with other anticancer drugs. This could involve testing the synergistic effects of this compound with other drugs, or investigating the ability of this compound to overcome drug resistance in cancer cells.
Finally, there is a need for further research on the pharmacokinetics and toxicology of this compound. This could involve studying the absorption, distribution, metabolism, and excretion of this compound in animal models, or investigating the potential toxicity of this compound in non-cancerous cells or tissues.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential pharmacological properties. This compound exhibits potent antitumor, antiviral, and anti-inflammatory activity, and has been shown to possess activity against a wide range of cancer cell lines. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound. Further research on this compound could lead to the development of novel anticancer drugs or the repurposing of this compound for the treatment of other diseases.
Synthesemethoden
The synthesis of 2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate involves the reaction between 2-(4-methylthiophenyl)acetaldehyde and 8-hydroxyquinoline in the presence of propionic acid. The reaction is carried out under reflux conditions, and the product is purified by column chromatography. The yield of this compound is typically around 50%.
Eigenschaften
IUPAC Name |
[2-[(E)-2-(4-methylsulfanylphenyl)ethenyl]quinolin-8-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-3-20(23)24-19-6-4-5-16-10-12-17(22-21(16)19)11-7-15-8-13-18(25-2)14-9-15/h4-14H,3H2,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILZADPSDHBDLG-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[({[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5316121.png)

![3-(2-nitrophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5316133.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5316148.png)


![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5316170.png)
![2-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5316172.png)
![3-phenyl-5-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5316177.png)
![2-cyclopropyl-4-[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5316179.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316194.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5316203.png)
![8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5316208.png)
